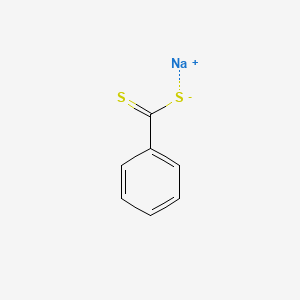
4-Methoxy-1-phenylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their extensive range of therapeutic applications, including anticancer, antiviral, antifungal, and antibacterial properties . The unique structure of this compound allows it to interact with various biological targets, making it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylbenzimidazole deriv. 55 can be synthesized through the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction typically occurs under mild conditions in a mixture of solvents. The resulting product is then purified using hexane and water washes.
Industrial Production Methods: Industrial production of 4-Methoxy-1-phenylbenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The purification steps are also scaled up, often involving advanced chromatographic techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: Using agents like sodium metabisulphite.
Reduction: Using agents like sodium borohydride.
Substitution: Involving electrophilic and nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a solvent mixture.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic and nucleophilic reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized benzimidazole derivatives, while reduction reactions yield reduced forms of the compound .
Applications De Recherche Scientifique
4-Methoxy-1-phenylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antifungal agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-phenylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as anticancer activity by preventing the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
4-Methoxy-1-phenylbenzimidazole is unique due to its specific structural features and biological activities. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer properties.
Benzimidazole: The parent compound with a wide range of therapeutic applications.
Substituted Benzimidazoles: Compounds with various substituents that enhance their biological activity.
These compounds share a common benzimidazole core but differ in their substituents and specific activities, making each unique in its applications and effects.
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-methoxy-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-5-8-12-14(13)15-10-16(12)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
VCSQGPVDHUVAMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B8678348.png)

![Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B8678364.png)
![N''-[4-(2-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678371.png)


![propyl]carbamic Acid tert-Butyl Ester-d9](/img/structure/B8678398.png)
![2-[(4-Ethylphenyl)methyl]benzoic acid](/img/structure/B8678405.png)

![3-Chloro-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8678421.png)




